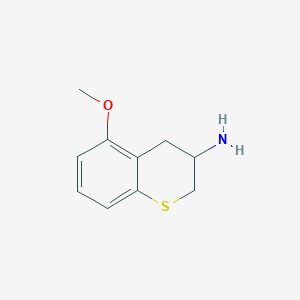

5-Methoxythiochroman-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORYRUKJTFFASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CC(CSC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559025 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109140-19-4 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxythiochroman-3-amine

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for 5-Methoxythiochroman-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in three major stages: the preparation of the key precursor 5-methoxythiophenol, the construction of the thiochroman-3-one core via intramolecular Friedel-Crafts cyclization, and the final conversion to the target amine through reductive amination. This document elucidates the causal relationships behind experimental choices, offers detailed protocols, and is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiochroman Scaffold

The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a methoxy group and an amine functionality, as seen in 5-Methoxythiochroman-3-amine, offers opportunities for modulating physicochemical properties and exploring novel interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of the synthesis of this specific derivative.

Strategic Overview of the Synthesis Pathway

The synthesis of 5-Methoxythiochroman-3-amine is most effectively approached through a convergent strategy. The overall pathway can be visualized as the construction of a key intermediate, 5-methoxy-thiochroman-3-one, which is then converted to the final product.

Caption: High-level overview of the three-stage synthesis pathway.

Stage 1: Synthesis of 5-Methoxythiophenol

The initial stage focuses on the preparation of the crucial sulfur-containing aromatic precursor, 5-methoxythiophenol. While several methods for thiophenol synthesis exist, a reliable route starting from the readily available 4-methoxyphenol is presented here. This method involves the Newman-Kwart rearrangement.

Rationale for the Chosen Pathway

The Newman-Kwart rearrangement provides a high-yielding and regioselective method for converting phenols to thiophenols. This approach avoids the direct handling of odorous and toxic thiols in the early stages of the synthesis.

Experimental Protocol

Step 1a: O-Arylation to form O-(4-methoxyphenyl) dimethylthiocarbamate

-

To a stirred solution of 4-methoxyphenol in a suitable solvent (e.g., dimethylformamide), add a base such as sodium hydride at 0 °C.

-

Slowly add dimethylthiocarbamoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Step 1b: Newman-Kwart Rearrangement to form S-(4-methoxyphenyl) dimethylthiocarbamate

-

Heat the O-(4-methoxyphenyl) dimethylthiocarbamate obtained in the previous step to a high temperature (typically 200-250 °C) under an inert atmosphere.

-

The rearrangement is generally clean and can be monitored by TLC or GC-MS.

-

Cool the reaction mixture and purify the resulting S-(4-methoxyphenyl) dimethylthiocarbamate.

Step 1c: Hydrolysis to 5-Methoxythiophenol

-

Hydrolyze the S-(4-methoxyphenyl) dimethylthiocarbamate using a strong base, such as potassium hydroxide, in a suitable solvent like ethanol or a mixture of ethanol and water.

-

Reflux the mixture until the reaction is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate.

-

Extract the 5-methoxythiophenol with an organic solvent and purify by distillation or chromatography.

Stage 2: Construction of the 5-Methoxy-thiochroman-3-one Core

This stage involves the formation of the heterocyclic core of the target molecule. The strategy is based on the reaction of 5-methoxythiophenol with a suitable three-carbon synthon, followed by an intramolecular Friedel-Crafts cyclization.

Causality in Experimental Design

The choice of a 3-halopropanoic acid derivative allows for the initial S-alkylation of the thiophenol, followed by a cyclization that is directed by the activating effect of the methoxy group on the aromatic ring. Polyphosphoric acid (PPA) is an effective and commonly used reagent for this type of intramolecular acylation.[1]

Experimental Protocol

Step 2a: Synthesis of 3-(5-methoxyphenylthio)propanoic acid

-

In a flask equipped with a stirrer, dissolve 5-methoxythiophenol in an aqueous solution of sodium hydroxide.

-

To this solution, add 3-chloropropanoic acid.

-

Heat the reaction mixture and stir until the starting thiophenol is consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(5-methoxyphenylthio)propanoic acid.

Step 2b: Intramolecular Friedel-Crafts Cyclization to 5-Methoxy-thiochroman-3-one

-

To a flask containing polyphosphoric acid (PPA), add the 3-(5-methoxyphenylthio)propanoic acid.

-

Heat the mixture with vigorous stirring to a temperature sufficient to promote cyclization (typically 80-100 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto ice to quench the reaction and hydrolyze the PPA.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-methoxy-thiochroman-3-one.

Caption: Workflow for the synthesis of the thiochroman-3-one intermediate.

Stage 3: Reductive Amination to 5-Methoxythiochroman-3-amine

The final stage of the synthesis involves the conversion of the ketone functionality of 5-methoxy-thiochroman-3-one into the desired primary amine. Reductive amination is a highly effective and widely used method for this transformation.

Rationale for Reagent Selection

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive amination because it is selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[2][3] The reaction is typically carried out in a one-pot fashion.

Experimental Protocol

-

Dissolve 5-methoxy-thiochroman-3-one in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture to allow for the formation of the intermediate imine.

-

In a separate container, dissolve sodium cyanoborohydride in the same solvent.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining a slightly acidic to neutral pH (around 6-7) by the addition of a weak acid like acetic acid if necessary.

-

Stir the reaction at room temperature until the starting ketone is consumed (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to destroy any remaining reducing agent.

-

Basify the reaction mixture with an aqueous base (e.g., NaOH) to a pH of >10.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-Methoxythiochroman-3-amine by column chromatography or by formation of a salt followed by recrystallization.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization |

| 5-Methoxythiophenol | C₇H₈OS | 140.20 | ¹H NMR, ¹³C NMR, MS |

| 3-(5-methoxyphenylthio)propanoic acid | C₁₀H₁₂O₃S | 212.26 | ¹H NMR, ¹³C NMR, MS |

| 5-Methoxy-thiochroman-3-one | C₁₀H₁₀O₂S | 194.25 | ¹H NMR, ¹³C NMR, IR, MS |

| 5-Methoxythiochroman-3-amine | C₁₀H₁₃NOS | 195.28 | ¹H NMR, ¹³C NMR, MS |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 5-Methoxythiochroman-3-amine. By breaking down the synthesis into three distinct stages, researchers can effectively troubleshoot and optimize each step. The provided protocols are based on well-established chemical transformations and offer a solid foundation for the successful synthesis of this and related thiochroman derivatives. The scientific integrity of this guide is supported by the causal explanations for experimental choices and the reliance on proven synthetic methodologies.

References

- Abdel-Fattah, A. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Arkivoc, (xvi), 623-655.

- Boamah, J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2093.

-

Simpkins, K. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. [Link][1][4]

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][5]

-

Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link][6]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link][2]

-

PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. [Link][7]

-

Chem-Impex International. (n.d.). 3-(3-Methoxyphenyl)propionic acid. [Link][8]

-

Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link][9]

Sources

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium cyanoborohydride [organic-chemistry.org]

- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 5-Methoxythiochroman-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxythiochroman-3-amine

Abstract

5-Methoxythiochroman-3-amine is a heterocyclic compound featuring a thiochroman scaffold, a key structure in medicinal chemistry.[1] While direct, comprehensive experimental data for this specific molecule is not broadly published, this guide synthesizes foundational chemical principles with data from structurally analogous compounds to provide a robust predictive profile and a detailed framework for its empirical characterization. This document serves as a vital resource for researchers engaged in the synthesis, evaluation, or application of novel thiochroman derivatives in drug discovery and development.[1][2][3][4]

Compound Overview and Strategic Importance

5-Methoxythiochroman-3-amine belongs to the thiochroman class of compounds, which are recognized as privileged scaffolds in drug design due to their versatile biological activities.[1] Derivatives of this scaffold have demonstrated a range of pharmacological properties, including antimicrobial, cytotoxic, and antifungal activities.[1][4][5] The structural features of 5-Methoxythiochroman-3-amine—a fused bicyclic system, a basic amine, and a methoxy substituent—suggest its potential as a modulator of biological targets where such pharmacophores are critical.

Key Structural Features:

-

Thiochroman Core: A sulfur-containing heterocyclic system that provides a rigid, three-dimensional structure.

-

Primary Amine (-NH₂): A key functional group that acts as a hydrogen bond donor and a base, allowing for salt formation and critical interactions with biological targets.

-

Methoxy Group (-OCH₃): Located on the aromatic ring, this group influences electronic properties, lipophilicity, and metabolic stability.

| Property | Predicted Value / Information |

| IUPAC Name | (5-methoxy-3,4-dihydro-2H-thiochromen-3-yl)amine |

| Molecular Formula | C₁₀H₁₃NOS |

| Molecular Weight | 195.28 g/mol |

| CAS Number | 1016738-12-7[6] |

| Canonical SMILES | COC1=CC=CC2=C1CC(CS2)N |

Predicted Physicochemical Properties and Their Implications

The following properties are predicted based on the compound's structure and data from analogous molecules, such as 5-methoxychroman-3-amine. These parameters are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Predicted Value | Rationale & Significance in Drug Development |

| Physical State | Likely a solid at room temperature. | Affects handling, storage, and formulation development. |

| pKa (of Amine) | ~8.5 - 9.5 | The primary amine is predicted to be basic. This value is critical for determining the ionization state at physiological pH (7.4). A significant portion of the compound will be protonated (cationic), which enhances aqueous solubility but can decrease membrane permeability. |

| LogP (Octanol/Water) | ~2.0 - 2.8 | The methoxy group increases lipophilicity relative to the unsubstituted thiochroman. This moderate LogP suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral bioavailability. |

| Aqueous Solubility | Low to Moderate (as free base) | The heterocyclic structure is largely hydrophobic. Solubility is expected to be pH-dependent, increasing significantly at lower pH values where the amine is fully protonated. Hydrochloride salt formation would enhance water solubility. |

| Polar Surface Area | ~50-60 Ų | This value, contributed by the amine and sulfur/oxygen atoms, is within the range typically associated with good cell permeability and oral bioavailability.[7] |

Framework for Empirical Characterization

To validate the predicted properties, a systematic experimental approach is required. The following section details authoritative, step-by-step protocols for the characterization of 5-Methoxythiochroman-3-amine.

Purity and Identity Confirmation: HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound.

Protocol for Purity Assessment:

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

-

Gradient Elution:

-

Start with 5% Mobile Phase B for 2 minutes.

-

Ramp to 95% Mobile Phase B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 5% B and re-equilibrate for 5 minutes.

-

-

Detection: Use a UV detector set to 254 nm and 280 nm (wavelengths where the aromatic ring is likely to absorb).

-

Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area. A purity level of >95% is typically required for in-vitro biological assays.

Caption: HPLC workflow for purity analysis.

Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol for Shake-Flask Method (OECD 107):

-

Preparation: Prepare a saturated solution of 1-octanol with water and a separate solution of water with 1-octanol.

-

Sample Addition: Add a known amount of 5-Methoxythiochroman-3-amine to a flask containing equal volumes of the pre-saturated octanol and water.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for 24 hours to allow for complete partitioning.

-

Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity Constant (pKa) Determination

The pKa is crucial for understanding the ionization state of the amine group.

Protocol for Potentiometric Titration:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water or a water/methanol co-solvent system).

-

Titration: While stirring and monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which half of the amine is neutralized.

Structural Elucidation and Spectroscopic Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the benzene ring, distinct signals for the diastereotopic protons on the thiochroman ring (C2, C3, and C4), and a singlet for the methoxy group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom, including the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the methoxy carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight, which provides definitive confirmation of the molecular formula. The fragmentation pattern can also offer further structural insights.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine (~3300-3500 cm⁻¹), C-H stretches, C=C aromatic stretches (~1600 cm⁻¹), and C-O stretches of the methoxy group.

Implications for Drug Development & Logical Dependencies

The physicochemical properties of a compound are not independent variables; they are interconnected and collectively determine its potential as a drug candidate. A compound with poor solubility will likely have poor absorption, regardless of its LogP value.

Caption: Interdependence of physicochemical properties and their impact on key drug development outcomes.

Based on its predicted profile, 5-Methoxythiochroman-3-amine presents as a promising starting point. Its moderate lipophilicity is favorable for membrane permeability. However, the potentially low aqueous solubility of the free base may pose a challenge for oral absorption.

Strategic Recommendations:

-

Salt Formation: Synthesis and characterization of a hydrochloride or other pharmaceutically acceptable salt is highly recommended to improve aqueous solubility and handling.

-

Formulation: For preclinical studies, formulation strategies such as using co-solvents (e.g., DMSO, PEG400) or creating amorphous solid dispersions may be necessary to achieve adequate exposure in vivo.

-

Metabolic Stability: The methoxy group could be a potential site for O-demethylation by cytochrome P450 enzymes. Early in-vitro metabolic stability assays are advised.

Conclusion

5-Methoxythiochroman-3-amine is a molecule of significant interest, built upon a scaffold with proven biological relevance. While empirical data remains to be broadly published, this guide establishes a robust, predictive physicochemical profile based on authoritative chemical principles. The moderate lipophilicity and basicity of the molecule suggest a favorable balance for drug-like properties, though aqueous solubility may require formulation-based enhancement. The experimental protocols and strategic recommendations outlined herein provide a comprehensive roadmap for researchers to unlock the full therapeutic potential of this and related thiochroman derivatives.

References

-

Vargas-Méndez, L.Y., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. Available at: [Link]

-

Vargas-Méndez, L.Y., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed. Available at: [Link]

-

Le-Thanh, G., et al. (2012). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed. Available at: [Link]

-

Han, C., et al. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. Available at: [Link]

-

Shaikh, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

-

PubChem (n.d.). 5-Methoxyquinolin-8-amine. PubChem. Available at: [Link]

-

PubChem (n.d.). 5-Methylthiophen-3-amine. PubChem. Available at: [Link]

-

PubChem (n.d.). 5-Methoxy-2,2-dipropylthiochromen-3-amine. PubChem. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 6. parchem.com [parchem.com]

- 7. 5-Methoxy-2,2-dipropylthiochromen-3-amine | C16H23NOS | CID 161887965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxythiochroman-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxythiochroman-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is emerging, this document synthesizes available data on its chemical identity, properties, and the broader context of thiochroman derivatives' biological activities. It offers a proposed synthetic route, discusses potential research applications, and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and related compounds.

Chemical Identity and Properties

5-Methoxythiochroman-3-amine is a substituted thiochroman derivative. The thiochroman scaffold is a key structural motif in a variety of biologically active compounds. The inclusion of a methoxy group at the 5-position and a primary amine at the 3-position introduces specific electronic and steric properties that can influence its interaction with biological targets.

Core Structure and Key Functional Groups

The core structure consists of a dihydropyran ring fused to a benzene ring, with the oxygen atom of the pyran ring replaced by a sulfur atom, forming the thiochroman moiety. The key functional groups are:

-

5-Methoxy Group (-OCH₃): An electron-donating group that can influence the aromatic ring's reactivity and participate in hydrogen bonding.

-

3-Amine Group (-NH₂): A primary amine that is basic and can act as a hydrogen bond donor and a nucleophile. It is often protonated at physiological pH, which can be crucial for receptor binding.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1016738-12-7 (Free Base) | [1] |

| 1303968-35-5 (Hydrochloride Salt) | ||

| Molecular Formula | C₁₀H₁₃NOS | Calculated |

| Molecular Weight | 195.28 g/mol | Calculated |

| IUPAC Name | 5-Methoxy-2,3-dihydro-4H-thiochromen-3-amine | IUPAC Nomenclature |

| Predicted LogP | 1.8 ± 0.4 | ChemAxon |

| Predicted pKa | 8.5 ± 0.2 (Amine) | ChemAxon |

| Appearance | Likely an off-white to pale yellow solid | Inferred from similar compounds |

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of 5-Methoxythiochroman-3-amine would involve the construction of the thiochroman core followed by the introduction of the amine functionality.

Caption: Retrosynthetic pathway for 5-Methoxythiochroman-3-amine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-(3-Methoxyphenylthio)propanoic acid

-

To a solution of 3-methoxythiophenol in a suitable solvent (e.g., ethanol or DMF), add a base such as sodium hydroxide or potassium carbonate to form the thiophenoxide.

-

Slowly add 3-chloropropanoic acid or its corresponding ester to the reaction mixture.

-

Heat the mixture to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete (monitored by TLC), acidify the mixture to precipitate the product.

-

Filter, wash, and dry the resulting 3-(3-methoxyphenylthio)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to form 5-Methoxythiochroman-3-one

-

Treat 3-(3-methoxyphenylthio)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to promote the intramolecular acylation, leading to the cyclization and formation of the thiochromanone ring.

-

Quench the reaction mixture with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain 5-methoxythiochroman-3-one.

Step 3: Reductive Amination to yield 5-Methoxythiochroman-3-amine

-

Dissolve 5-methoxythiochroman-3-one in a solvent such as methanol or ethanol.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until the ketone is consumed.

-

Work up the reaction by quenching with a basic aqueous solution and extracting the product into an organic solvent.

-

Purify the final product, 5-Methoxythiochroman-3-amine, by column chromatography or crystallization.

Characterization

The identity and purity of the synthesized 5-Methoxythiochroman-3-amine should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (approx. 6.8-7.3 ppm), methoxy singlet (approx. 3.8 ppm), thiochroman ring protons (aliphatic region), and amine protons (broad singlet, variable shift). |

| ¹³C NMR | Aromatic carbons, methoxy carbon (approx. 55 ppm), and aliphatic carbons of the thiochroman ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (195.28 m/z for [M]⁺). |

| Infrared (IR) Spectroscopy | N-H stretching of the primary amine (approx. 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group. |

Potential Applications in Research and Drug Development

The thiochroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[2][3][4] The introduction of methoxy and amine substituents on this core can modulate its pharmacological profile.

Rationale for Biological Activity

-

Antimicrobial and Antifungal Activity: Thiochroman-4-one derivatives, precursors in the proposed synthesis, have demonstrated significant antibacterial and antifungal properties.[5][6][7][8] The amine functionality in the target molecule could enhance these activities by interacting with microbial cell membranes or enzymes.

-

Anticancer Potential: Certain thiochroman derivatives have been investigated for their anticancer properties.[9] The structural features of 5-Methoxythiochroman-3-amine may allow it to interact with targets relevant to cancer progression.

-

Central Nervous System (CNS) Applications: The chroman ring system is present in compounds with neurological activity. The amine group in 5-Methoxythiochroman-3-amine makes it a candidate for targeting CNS receptors, such as serotonin or dopamine receptors, similar to other amine-containing therapeutics.

-

Antiparasitic Activity: Thiochroman-4-one derivatives have shown promise as antileishmanial agents.[2] This suggests that 5-Methoxythiochroman-3-amine could be a starting point for the development of new antiparasitic drugs.

Caption: Potential research applications stemming from the core structure.

Safety and Handling

Specific safety data for 5-Methoxythiochroman-3-amine is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The following guidelines are based on the safety profiles of related thiochroman and amine compounds.

Hazard Identification

-

Potential for skin and eye irritation: Amine compounds can be corrosive or irritating to the skin and eyes.

-

Possible respiratory tract irritation: Inhalation of dust or vapors may cause respiratory irritation.

-

Unknown long-term effects: As a novel compound, the chronic toxicological properties have not been established.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

-

Spill and Waste Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

5-Methoxythiochroman-3-amine represents a promising, yet underexplored, molecule for chemical and biological research. Its thiochroman core, substituted with key functional groups, suggests a range of potential therapeutic applications, particularly in the areas of infectious diseases and oncology. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further investigation into its properties and biological activities. As with any novel compound, all experimental work should be conducted with a thorough risk assessment and appropriate safety precautions.

References

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]

-

Semantic Scholar. (n.d.). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]

-

PubMed. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]

-

PubMed. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (2024). Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi. Retrieved from [Link]

-

MDPI. (n.d.). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. [PDF] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights | Semantic Scholar [semanticscholar.org]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anticipated Biological Activity of 5-Methoxythiochroman-3-amine

This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 5-Methoxythiochroman-3-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds to build a predictive framework for its synthesis, potential pharmacological properties, and a strategic approach for its investigation. This paper is intended for researchers, scientists, and professionals in drug development.

Introduction: The Thiochroman Scaffold - A Privileged Structure in Medicinal Chemistry

The thiochroman core, a sulfur-containing heterocyclic moiety, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of thiochroman have demonstrated a remarkable diversity of pharmacological effects, including anti-leishmanial, anti-fungal, and anti-cancer activities.[1][2][3] The inclusion of a methoxy group and an amine functionality, as in the case of 5-Methoxythiochroman-3-amine, suggests the potential for nuanced interactions with various biological targets, drawing parallels with known bioactive molecules like 5-methoxytryptamine.[4][5][6][7] This guide will explore the untapped potential of 5-Methoxythiochroman-3-amine, postulating its biological profile based on established structure-activity relationships (SAR) within the broader family of thiochroman and chroman derivatives.[2][8]

Proposed Synthesis of 5-Methoxythiochroman-3-amine

A plausible synthetic route for 5-Methoxythiochroman-3-amine can be conceptualized based on established methodologies in heterocyclic chemistry. The following multi-step synthesis is proposed, starting from commercially available precursors.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Methoxythiochroman-4-one

-

Reaction Setup: To a solution of an appropriate substituted thiophenol with a methoxy group at the ortho position relative to the thiol, add a suitable acrylic acid derivative in the presence of a polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate can be filtered, washed with a saturated sodium bicarbonate solution and water, and then dried. Further purification can be achieved by recrystallization or column chromatography to yield 5-methoxythiochroman-4-one.

Step 2: Oximation of 5-Methoxythiochroman-4-one

-

Reaction Setup: Dissolve 5-methoxythiochroman-4-one in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate.

-

Reaction Conditions: Reflux the mixture for a specified period, again monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The precipitated oxime can be filtered, washed with water, and dried.

Step 3: Reduction of the Oxime to 5-Methoxythiochroman-3-amine

-

Reaction Setup: The oxime is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as zinc dust or catalytic hydrogenation (e.g., H2/Pd-C), is then added.

-

Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst or unreacted metal. The filtrate is then concentrated under reduced pressure. The residue can be dissolved in an appropriate solvent and washed with a basic solution to neutralize any remaining acid. The organic layer is then dried and evaporated to yield the crude amine. Final purification can be performed by column chromatography to obtain pure 5-Methoxythiochroman-3-amine.

Caption: Proposed synthetic route for 5-Methoxythiochroman-3-amine.

Postulated Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 5-Methoxythiochroman-3-amine.

Anticancer Activity

Thiochroman derivatives have been investigated for their potential as anticancer agents. For instance, certain thiochroman derivatives act as selective estrogen receptor degraders (SERDs), showing promise in the treatment of endocrine-resistant breast cancer.[9][10] The presence of the methoxy and amine groups on the thiochroman scaffold could modulate its binding to the estrogen receptor or other cancer-related targets.

Hypothesized Mechanism: 5-Methoxythiochroman-3-amine may act as an antagonist or a selective modulator of nuclear hormone receptors, such as the estrogen receptor. Alternatively, it could inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which has been implicated in the action of other heterocyclic compounds.[11]

Antimicrobial and Antiparasitic Activity

The thiochroman nucleus is a common feature in compounds with potent anti-leishmanial, anti-fungal, and anti-bacterial properties.[1][2][3] Derivatives of thiochroman-4-one have shown significant activity against Leishmania species.[3] The introduction of the 5-methoxy and 3-amine groups could enhance these activities by altering the compound's physicochemical properties, such as its ability to penetrate cell membranes or interact with specific microbial enzymes.

Hypothesized Mechanism: The compound could potentially inhibit essential microbial enzymes or disrupt the integrity of microbial cell membranes.[8] For parasitic infections like leishmaniasis, it might interfere with the parasite's redox metabolism or other vital biochemical pathways.

Neurological Activity

The structural similarity of the 5-methoxy-substituted aromatic amine moiety to endogenous neurotransmitters like serotonin suggests that 5-Methoxythiochroman-3-amine could exhibit activity in the central nervous system. 5-methoxytryptamine, for example, is a known serotonergic agonist.[4][5][6][7]

Hypothesized Mechanism: 5-Methoxythiochroman-3-amine may act as a ligand for serotonin receptors (e.g., 5-HT1A, 5-HT2A) or other neurotransmitter receptors, potentially leading to anxiolytic, antidepressant, or other psychopharmacological effects.[4][6]

Proposed Experimental Workflow for Biological Evaluation

A systematic and tiered approach is recommended to investigate the biological activities of 5-Methoxythiochroman-3-amine.

Caption: A general workflow for the preclinical evaluation of novel compounds.

In Vitro Screening Protocols

1. Anticancer Activity Screening:

-

Cell Viability Assays:

-

Plate various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in 96-well plates.

-

Treat the cells with a range of concentrations of 5-Methoxythiochroman-3-amine for 48-72 hours.

-

Assess cell viability using assays such as MTT or CellTiter-Glo.

-

Calculate the IC50 value for each cell line.

-

-

Receptor Binding Assays:

-

Perform competitive binding assays using radiolabeled ligands for specific receptors (e.g., estrogen receptor alpha).

-

Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

-

2. Antimicrobial and Antiparasitic Assays:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use broth microdilution methods to determine the MIC against a panel of bacteria and fungi.

-

Incubate the microorganisms with serial dilutions of the compound and observe for inhibition of growth.

-

-

Anti-leishmanial Assay:

-

Infect macrophages with Leishmania promastigotes.

-

Treat the infected cells with the test compound.

-

After a set incubation period, quantify the number of intracellular amastigotes to determine the compound's efficacy.

-

3. Neurological Activity Screening:

-

Receptor Binding and Functional Assays:

-

Screen for binding affinity at a panel of neurotransmitter receptors, particularly serotonin receptors, using radioligand binding assays.

-

For receptors where binding is observed, perform functional assays (e.g., calcium mobilization or cAMP assays) to determine if the compound is an agonist, antagonist, or allosteric modulator.

-

Data Presentation

The following table summarizes the potential biological activities of 5-Methoxythiochroman-3-amine based on the activities of related thiochroman derivatives found in the literature.

| Thiochroman Derivative Class | Reported Biological Activity | Potential Target/Mechanism | Reference |

| Thiochroman-4-ones | Anti-leishmanial | Inhibition of parasitic enzymes | [1][3] |

| Substituted Thiochromans | Selective Estrogen Receptor Degraders (SERDs) | Antagonism and degradation of ERα | [9][10] |

| Thiochroman-4-one derivatives | Anti-fungal | Inhibition of N-myristoyltransferase (NMT) | [2] |

| Thiochroman-4-one derivatives | Anti-bacterial | Not specified | [2] |

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 5-Methoxythiochroman-3-amine, assuming it acts as a selective estrogen receptor degrader.

Caption: Hypothetical mechanism of action as a Selective Estrogen Receptor Degrader.

Conclusion

While the biological profile of 5-Methoxythiochroman-3-amine is yet to be experimentally determined, the rich pharmacology of the thiochroman scaffold provides a strong foundation for hypothesizing its potential as a novel therapeutic agent. The proposed synthetic route offers a viable path to obtaining this compound for investigation. The outlined experimental workflows provide a comprehensive strategy for systematically evaluating its anticancer, antimicrobial, and neurological activities. Further research into this and related thiochroman derivatives is warranted and could lead to the discovery of new drug candidates with unique mechanisms of action.

References

-

Upegui Zapata, Y. A., et al. (2017). Synthesis and evaluation of thiochroman-4-one derivatives as potential leishmanicidal agents. Molecules, 22(12), 2041. [Link]

-

Anonymous. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

Vargas, L. J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]

-

Anonymous. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]

-

Kaplan, L. F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

-

Kaplan, L. F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. [Link]

-

Anonymous. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]

-

Kaplan, L. F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed. [Link]

-

Anonymous. (n.d.). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. PubMed. [Link]

-

Anonymous. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]

-

Anonymous. (n.d.). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed. [Link]

-

Anonymous. (2008). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2011). Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2025). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron. [Link]

- Anonymous. (n.d.). Processes for the synthesis of tertiary amines.

-

Anonymous. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Anonymous. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]

-

Anonymous. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. [Link]

-

PubChem. (n.d.). 5-Methoxytryptamine. [Link]

-

Anonymous. (2025). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

Sources

- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methoxychroman-3-amine hydrochloride (117422-43-2) for sale [vulcanchem.com]

- 9. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxythiochroman-3-amine Derivatives and Analogs: Synthesis, Serotonergic Activity, and Drug Development Insights

Abstract

This technical guide provides a comprehensive overview of 5-methoxythiochroman-3-amine derivatives and their analogs, a promising class of compounds with significant potential in the development of novel therapeutics targeting the central nervous system. Drawing upon established principles of medicinal chemistry and pharmacology, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a particular focus on their interactions with serotonin (5-HT) receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and psychiatric disorders.

Introduction: The Thiochroman Scaffold in Modern Drug Discovery

The thiochroman ring system, a sulfur-containing heterocyclic motif, has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The incorporation of a sulfur atom in place of an oxygen atom, as seen in the analogous chroman scaffold, imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and receptor binding characteristics. This often translates into distinct pharmacological profiles, making thiochroman derivatives an attractive area for lead optimization and the development of novel therapeutic agents.

This guide focuses specifically on the 5-methoxythiochroman-3-amine scaffold. The strategic placement of a methoxy group at the 5-position and an amine at the 3-position creates a privileged structure with the potential to interact with various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptor family. The modulation of serotonergic pathways is a cornerstone of treatment for a multitude of CNS disorders, including depression, anxiety, and psychosis.[2][3] Therefore, the exploration of novel serotonergic agents, such as the derivatives of 5-methoxythiochroman-3-amine, represents a critical endeavor in the pursuit of more effective and safer medicines.

Synthetic Strategies: Accessing the 5-Methoxythiochroman-3-amine Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold and its derivatives. The synthesis of 5-methoxythiochroman-3-amine derivatives typically commences with the preparation of the key intermediate, 5-methoxythiochroman-3-one.

Synthesis of the Key Intermediate: 5-Methoxythiochroman-3-one

While the synthesis of the isomeric thiochroman-4-ones is well-documented, the preparation of thiochroman-3-ones requires a distinct synthetic approach.[2][4] A plausible and efficient route involves the intramolecular Friedel-Crafts cyclization of a suitably substituted 3-(arylthio)propanoic acid.

Conceptual Synthetic Pathway for 5-Methoxythiochroman-3-one:

Caption: Proposed synthesis of 5-methoxythiochroman-3-one.

Experimental Protocol: Synthesis of 3-(2-Methoxyphenylthio)propanoic Acid

-

To a solution of 2-methoxybenzenethiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate.

-

Add a solution of 3-chloropropanoic acid (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature, acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford 3-(2-methoxyphenylthio)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

-

Add 3-(2-methoxyphenylthio)propanoic acid (1.0 eq) to a dehydrating and activating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Heat the mixture with stirring to a temperature sufficient to promote cyclization (typically 80-120 °C), monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice-water to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-methoxythiochroman-3-one.

Introduction of the Amine Functionality via Reductive Amination

With the key ketone intermediate in hand, the introduction of the crucial amine functionality at the 3-position is most commonly and efficiently achieved through reductive amination.[2][3][5] This versatile reaction allows for the synthesis of a wide array of primary, secondary, and tertiary amines by reacting the ketone with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a suitable reducing agent.

General Reductive Amination Workflow:

Caption: Reductive amination of 5-methoxythiochroman-3-one.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of 5-methoxythiochroman-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add the desired amine (1.1-1.5 eq).

-

If the amine is a salt (e.g., an amine hydrochloride), add a non-nucleophilic base such as triethylamine (1.1-1.5 eq) to liberate the free amine.

-

Stir the mixture at room temperature for a period to allow for imine/iminium ion formation (typically 30 minutes to a few hours).

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired 5-methoxythiochroman-3-amine derivative.

Structure-Activity Relationships (SAR) at Serotonin Receptors

The pharmacological activity of 5-methoxythiochroman-3-amine derivatives is highly dependent on the nature of the substituents on both the aromatic ring and the exocyclic amine. While specific SAR data for the 5-methoxythiochroman-3-amine series is not extensively published, valuable insights can be extrapolated from the closely related 3-aminochroman series.[6][7]

Key SAR Insights from 3-Aminochroman Analogs:

| Structural Modification | Observation at 5-HT Receptors | Reference |

| N-Substitution | Tertiary amines generally exhibit higher affinity than primary and secondary amines for the 5-HT₁A receptor. | [6] |

| The size and nature of the N-alkyl groups significantly influence affinity and selectivity. | [6] | |

| 5-Position Substitution | Introduction of carboxylate esters, amides, and ketones at the 5-position leads to high-affinity ligands for the 5-HT₁A receptor. | [6] |

| A variety of substituents are well-tolerated at this position, allowing for fine-tuning of the pharmacological profile. | [7] | |

| Stereochemistry at C3 | The (R)-enantiomers of 3-aminochromans generally display higher affinity for the 5-HT₁A receptor than the corresponding (S)-enantiomers. | [6] |

Based on these findings, a systematic exploration of the chemical space around the 5-methoxythiochroman-3-amine scaffold is warranted. The following diagram illustrates key points for derivatization to probe the SAR.

Caption: Key structural modification points for SAR studies.

Biological Evaluation: Probing Serotonergic Activity

A thorough biological evaluation is essential to characterize the pharmacological profile of novel 5-methoxythiochroman-3-amine derivatives. This typically involves a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo studies for promising candidates.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9] These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Experimental Protocol: General Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇) or from specific brain regions known to have high receptor density (e.g., rat hippocampus for 5-HT₁A).

-

Assay Buffer: Prepare an appropriate assay buffer, the composition of which will vary depending on the receptor subtype.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Equilibration: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the signaling pathway coupled to the receptor subtype.

Example Functional Assays for Serotonin Receptors:

| Receptor Subtype | Signaling Pathway | Functional Assay |

| 5-HT₁A | Gi/o-coupled (inhibits adenylyl cyclase) | cAMP accumulation assay (measures inhibition of forskolin-stimulated cAMP production) |

| 5-HT₂A | Gq/11-coupled (activates phospholipase C) | Calcium mobilization assay (measures increases in intracellular calcium) or inositol phosphate accumulation assay.[10] |

| 5-HT₇ | Gs-coupled (stimulates adenylyl cyclase) | cAMP accumulation assay (measures direct stimulation of cAMP production) |

Experimental Protocol: General cAMP Accumulation Assay (for 5-HT₁A and 5-HT₇ Receptors)

-

Cell Culture: Culture cells stably expressing the 5-HT₁A or 5-HT₇ receptor in a suitable medium.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition:

-

For 5-HT₁A (agonist mode): Add varying concentrations of the test compound along with a fixed concentration of forskolin (an adenylyl cyclase activator).

-

For 5-HT₇ (agonist mode): Add varying concentrations of the test compound.

-

For antagonist mode: Pre-incubate with varying concentrations of the test compound followed by the addition of a known agonist.

-

-

Incubation: Incubate the plates for a specified time at 37 °C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the data as a concentration-response curve to determine the EC₅₀ (effective concentration for 50% of the maximal response) for agonists or the IC₅₀ for antagonists.

Conclusion and Future Directions

The 5-methoxythiochroman-3-amine scaffold represents a promising starting point for the development of novel serotonergic agents. The synthetic strategies outlined in this guide provide a clear path to accessing the core structure and a diverse range of its derivatives. By leveraging the structure-activity relationship insights from the analogous 3-aminochroman series, medicinal chemists can rationally design and synthesize new compounds with tailored pharmacological profiles.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Library: A systematic exploration of substituents at the N-position and the 5-position of the thiochroman ring is crucial to fully delineate the SAR for various serotonin receptor subtypes.

-

Enantioselective Synthesis: The development of efficient enantioselective synthetic routes will be critical for isolating the more potent enantiomer, as stereochemistry is often a key determinant of biological activity.

-

In Vivo Characterization: Promising candidates identified from in vitro screening should be advanced to in vivo models of CNS disorders to assess their therapeutic potential and pharmacokinetic properties.

-

Selectivity Profiling: Comprehensive selectivity profiling against a broad panel of receptors and enzymes is necessary to identify compounds with a clean off-target profile, minimizing the risk of side effects.

Through a concerted effort in synthesis, biological evaluation, and SAR-guided design, the 5-methoxythiochroman-3-amine class of compounds holds the potential to deliver the next generation of therapeutics for the treatment of a wide range of neurological and psychiatric conditions.

References

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.

- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.

- Development of a 5-hydroxytryptamine(2A)

- Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed.

- Synthesis of the 5-thiorotenoid system from thiochroman-3-one. Semantic Scholar.

- Affinity values (K i in nM) at selected serotonin receptor isoforms.

- Reductive Amin

- Serotonin Receptor Subtypes and Ligands. ACNP.

- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.

- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.

- Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders. PMC.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed - NIH.

- Serotonin receptor binding affinities of tryptamine analogues. PubMed.

- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amin

- One-Pot Synthesis of Thiochromone and It's Deriv

- Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). PMC - PubMed Central.

- Reductive Amin

- Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry - Figshare.

- Role of 5-HT1A and 5-HT7 Receptors in Memory Regulation and the Importance of Their Coexpression: A System

- Structural studies of serotonin receptor family. Semantic Scholar.

- 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives: Synthesis and Interaction With Serotoninergic Receptors. PubMed.

- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. NIH.

- 5-HT (5-Hydroxytryptamine). PMC - PubMed Central.

Sources

- 1. Synthesis of the 5-thiorotenoid system from thiochroman-3-one | Semantic Scholar [semanticscholar.org]

- 2. preprints.org [preprints.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

A Hypothetical Exploration of the Mechanism of Action for 5-Methoxythiochroman-3-amine: A Serotonergic System Modulator

Disclaimer: The following technical guide is a scientifically informed, hypothetical exploration of the potential mechanism of action for 5-Methoxythiochroman-3-amine. As of the date of this publication, there is no publicly available research specifically detailing the pharmacological profile of this compound. The proposed mechanisms are extrapolated from the known structure-activity relationships of structurally similar thiochroman and chroman derivatives, particularly those active within the serotonergic system. This document is intended for research and drug development professionals as a framework for potential investigation.

Introduction

The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The structural similarity of thiochromans to chromans—where a sulfur atom replaces an oxygen atom—allows for the exploration of bioisosteric modifications that can significantly alter pharmacological properties.[3][4][5] This guide proposes a hypothetical mechanism of action for the novel compound, 5-Methoxythiochroman-3-amine, postulating its role as a selective serotonin (5-HT) receptor agonist, a target for a multitude of therapeutic agents.[6][7][8]

The rationale for this hypothesis is twofold: first, the foundational structure, a 3-aminothiochroman, incorporates a key pharmacophore present in numerous monoamine neurotransmitter receptor ligands. Second, the bioisosteric replacement of oxygen with sulfur from a chroman to a thiochroman scaffold can modulate receptor affinity and functional activity, a known strategy in drug design. This guide will delineate a plausible molecular mechanism, propose experimental workflows for its validation, and present hypothetical data to illustrate expected outcomes.

Proposed Core Mechanism: Selective Agonism at the 5-HT1A Receptor

We hypothesize that 5-Methoxythiochroman-3-amine acts as a potent and selective agonist at the serotonin 5-HT1A receptor. This receptor, a G-protein coupled receptor (GPCR), is a well-established target for anxiolytic and antidepressant medications.[9][10] The proposed mechanism involves the following key steps:

-

High-Affinity Binding: The aminothiochroman core is predicted to form a high-affinity interaction with the orthosteric binding site of the 5-HT1A receptor. The amine group is likely to form a crucial ionic bond with a conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3), a characteristic interaction for aminergic GPCR ligands.[10] The methoxy group at the 5-position may engage in hydrogen bonding with residues in TM5, enhancing binding affinity and selectivity.

-

Gi/o-Protein Coupling and Signal Transduction: Upon binding, 5-Methoxythiochroman-3-amine is proposed to induce a conformational change in the 5-HT1A receptor, promoting its coupling to inhibitory G-proteins of the Gi/o family.[9] This leads to two primary downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunits directly bind to and open GIRK channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane.[9]

-

-

Functional Outcomes: The culmination of these signaling events is a reduction in neuronal excitability. In the dorsal raphe nucleus, where 5-HT1A receptors act as autoreceptors on serotonergic neurons, this leads to a decrease in serotonin release in projection areas like the prefrontal cortex and hippocampus. Postsynaptically, activation of 5-HT1A receptors on target neurons (e.g., in the hippocampus and amygdala) also results in hyperpolarization and an overall dampening of neuronal activity, contributing to anxiolytic and antidepressant effects.[9]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for 5-Methoxythiochroman-3-amine at the 5-HT1A receptor.

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesis of selective 5-HT1A agonism, a multi-tiered experimental approach is necessary.

Tier 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of 5-Methoxythiochroman-3-amine at the human 5-HT1A receptor and a panel of other relevant receptors to assess selectivity.

1. Radioligand Binding Assay:

-

Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a known 5-HT1A agonist).

-

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

Incubate a fixed concentration of [3H]8-OH-DPAT with the cell membranes in the presence of increasing concentrations of 5-Methoxythiochroman-3-amine (e.g., 10-11 to 10-5 M).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Determine the Ki (inhibitory constant) by non-linear regression analysis of the competition binding curve.

-

-

Rationale: This assay directly measures the affinity of the test compound for the receptor binding site.

2. [35S]GTPγS Binding Assay:

-

Objective: To measure the ability of the compound to activate G-proteins, a hallmark of GPCR agonism.

-

Procedure:

-

Incubate cell membranes expressing the 5-HT1A receptor with a fixed concentration of [35S]GTPγS and increasing concentrations of 5-Methoxythiochroman-3-amine.

-

Agonist binding will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Capture G-protein-bound [35S]GTPγS on filters and quantify using scintillation counting.

-

Calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) relative to a full agonist like 5-HT.

-

-

Rationale: This functional assay provides a direct measure of G-protein activation following receptor binding.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of 5-Methoxythiochroman-3-amine.

Tier 2: Ex Vivo and In Vivo Studies